molecular formula C12H9N3O3 B8286405 2-(1-Methoxy-2-(3-nitrophenyl)ethylidene)malononitrile

2-(1-Methoxy-2-(3-nitrophenyl)ethylidene)malononitrile

Cat. No. B8286405
M. Wt: 243.22 g/mol
InChI Key: GHSQSIVZXGDALH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-Methoxy-2-(3-nitrophenyl)ethylidene)malononitrile is a useful research compound. Its molecular formula is C12H9N3O3 and its molecular weight is 243.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(1-Methoxy-2-(3-nitrophenyl)ethylidene)malononitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-Methoxy-2-(3-nitrophenyl)ethylidene)malononitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-(1-Methoxy-2-(3-nitrophenyl)ethylidene)malononitrile

Molecular Formula

C12H9N3O3

Molecular Weight

243.22 g/mol

IUPAC Name

2-[1-methoxy-2-(3-nitrophenyl)ethylidene]propanedinitrile

InChI

InChI=1S/C12H9N3O3/c1-18-12(10(7-13)8-14)6-9-3-2-4-11(5-9)15(16)17/h2-5H,6H2,1H3

InChI Key

GHSQSIVZXGDALH-UHFFFAOYSA-N

Canonical SMILES

COC(=C(C#N)C#N)CC1=CC(=CC=C1)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

The crude material containing 2-(2-(3-nitrophenyl)acetyl)malononitrile was dissolved in H2O (7 mL) and 1,4-dioxane (42 mL), to which NaHCO3 (11.5 g, 138 mmol) and dimethyl sulfate (10.5 mL, 110 mmol) were added. The reaction mixture was heated to 80° C. and left stirring for 12 hours. The reaction mixture was diluted with EtOAc (100 mL) and brine (100 mL). The aqueous portion was extracted with EtOAc (3×100 mL). The combined organic fractions were dried over MgSO4, filtered, and concentrated in vacuo. The recovered solid was purified by silica gel chromatography (100% chloroform). Fractions containing the desired enol ether were pooled, concentrated, and dissolved in hot MeOH. The solution was cooled and fine white crystals formed overnight, which were recovered by filtration and washed with ice cold MeOH to afford 2-(1-methoxy-2-(3-nitrophenyl)ethylidene)malononitrile. 1H NMR (400 MHz, DMSO): δ 7.78 (1H, d), 7.72 (t, 1H), 8.22 (d, 1H), 8.25 (s, 1H), 4.36 (s, 2H), 4.04 (s, 3H).
[Compound]
Name
crude material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step Two
Quantity
11.5 g
Type
reactant
Reaction Step Three
Quantity
10.5 mL
Type
reactant
Reaction Step Three
Quantity
42 mL
Type
solvent
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Name
brine
Quantity
100 mL
Type
solvent
Reaction Step Four

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